molecular formula C16H24N2 B2355130 1-Benzyl-1-azaspiro[4.5]decan-3-amine CAS No. 2243521-05-1

1-Benzyl-1-azaspiro[4.5]decan-3-amine

Cat. No.: B2355130
CAS No.: 2243521-05-1
M. Wt: 244.382
InChI Key: CAEOSVQJXCUHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-azaspiro[4.5]decan-3-amine is a chemical compound with the molecular formula C16H24N2 and a molecular weight of 244.38 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group attached to a nitrogen atom within a spiro[45]decan-3-amine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-azaspiro[4.5]decan-3-amine typically involves the condensation of cyclic ketones with amines. One common method is the one-pot three-component condensation reaction, where cyclic ketones, amines, and thioglycolic acid are reacted in the presence of a catalyst such as MCM-41-supported Schiff base and CuSO4·5H2O . This method yields the desired spirocyclic amine in high yields, often up to 97%.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-azaspiro[4.5]decan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Benzyl-1-azaspiro[4.5]decan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to interact with enzymes and receptors involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-Thia-4-azaspiro[4.5]decan-3-amine: Similar spirocyclic structure but contains a sulfur atom.

    1-Benzyl-1-azaspiro[4.5]decan-2-amine: Similar structure with a different position of the amine group.

Uniqueness

1-Benzyl-1-azaspiro[4.5]decan-3-amine is unique due to its specific spirocyclic framework and the presence of a benzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-1-azaspiro[4.5]decan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEOSVQJXCUHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CN2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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